molecular formula C24H32FNO2SSi B590041 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 952340-38-4

2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Cat. No. B590041
M. Wt: 445.668
InChI Key: JXKWYJOETGEQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937053B2

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (3.0 g) prepared by example 2 was dissolved in acetone (10.0 mL) and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added dropwise followed by adding 4-dimethylaminopyridine (DMAP) (0.025 g) and the mixture was stirred for 10 minutes at the same temperature. Acetic anhydride (0.83 g) in acetone was then added and the reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1). After the reaction was completed, cold water (7.5 mL) was then added to the reaction mixture. After the reaction mixture was stirred for 15 minutes, the reaction mixture was cooled to −5° C. and further stirred for 3 hours. Solid precipitate was collected by filtration followed by washing with a mixture of pre-cooled acetone/water (1:1 v/v) (10 ml). The obtained prasugrel free base was dried under vacuum at 50° C. for 24 hours. The yield was 85%.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[S:17][C:16]2[CH2:15][CH2:14][N:13]([CH:18]([C:26]([CH:28]3[CH2:30][CH2:29]3)=[O:27])[C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[F:25])[CH2:12][C:11]=2[CH:10]=1)(C(C)(C)C)(C)C.C(N(CC)CC)C.[C:38](OC(=O)C)(=[O:40])[CH3:39].O>CC(C)=O.CN(C)C1C=CN=CC=1>[CH3:39][C:38]([O:8][C:9]1[S:17][C:16]2[CH2:15][CH2:14][N:13]([CH:18]([C:26]([CH:28]3[CH2:30][CH2:29]3)=[O:27])[C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[F:25])[CH2:12][C:11]=2[CH:10]=1)=[O:40]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=2CN(CCC2S1)C(C1=C(C=CC=C1)F)C(=O)C1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.83 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0.025 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −5° C.
STIRRING
Type
STIRRING
Details
further stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Solid precipitate was collected by filtration
WASH
Type
WASH
Details
by washing with a mixture of pre-cooled acetone/water (1:1 v/v) (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained prasugrel free base was dried under vacuum at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.